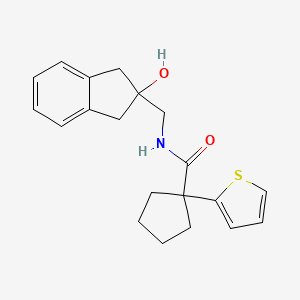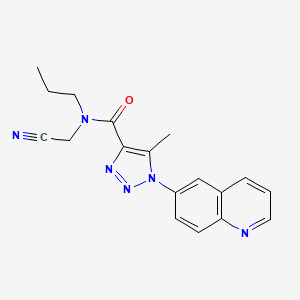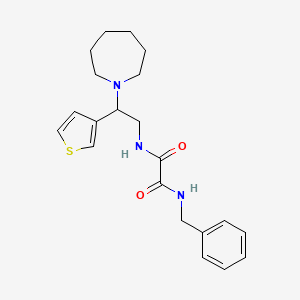
N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also includes a cyanophenyl group and an oxalamide group.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide have been synthesized and characterized for various applications. For instance, imidazol-2-ylidenes, part of the N-heterocyclic carbenes (NHCs) family, show efficiency as catalysts in transesterification reactions, highlighting their potential in synthetic organic chemistry and industrial applications (Grasa, Nolan, et al., 2003). Similarly, new moisture-sensitive imine-functionalized NHC precursor salts have been reported, with their cobalt(III) complexes showing significant activity in the catalytic transfer hydrogenation (CTH) of ketones (Abubakar, Bala, et al., 2020), demonstrating the compound's relevance in catalysis and materials science.
Ionic Liquids and Electrochemical Applications
The use of imidazole-based ionic liquids in electrochemical applications has been explored, demonstrating the potential of related compounds in environmental and industrial processes. The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, for example, has been shown to modulate the electrochemical reduction of carbon dioxide, promoting the formation of carbon monoxide instead of oxalate anion, which could have implications for carbon capture technologies (Sun, Ramesha, et al., 2014).
Antimicrobial Activities
Research on fused derivatives of thiazoles, incorporating structures similar to the compound of interest, has shown antimicrobial activities against bacterial and fungal isolates, indicating potential pharmacological applications (Wardkhan, Youssef, et al., 2008).
Environmental Impact
Studies have also investigated the chronic toxicity of aqueous solutions containing imidazole-based ionic liquids, shedding light on the environmental safety aspects of these compounds. These findings are crucial for assessing the ecological risks associated with the use of imidazole-based compounds in industrial applications (Siciliano, Russo, et al., 2019).
Orientations Futures
The future directions for research on “N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide” and similar compounds could involve exploring their potential therapeutic applications, given the wide range of biological activities exhibited by imidazole derivatives . Further studies could also focus on optimizing their synthesis processes and understanding their mechanisms of action.
Mécanisme D'action
Target of Action
The compound N1-(2-cyanophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as N’-(2-cyanophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the aforementioned biological activities such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have various effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-17-6-8-20(11)9-7-18-14(21)15(22)19-13-5-3-2-4-12(13)10-16/h2-6,8H,7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFYCAPNINTBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone O-(4-methylbenzyl)oxime](/img/structure/B2885195.png)
![2-[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2885196.png)

![3-[(5-Chloro-3-fluoropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2885199.png)

![1-[2-(4-Chlorophenyl)ethyl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B2885203.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2885205.png)
![3-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2885208.png)

![N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide](/img/structure/B2885212.png)

